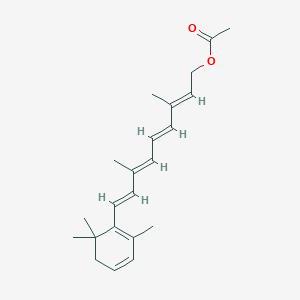

3,4-Didehydroretinol Acetate

Vue d'ensemble

Description

3,4-Didehydroretinol Acetate, also known as vitamin A2 acetate, is a derivative of vitamin A. It is an important compound in the family of retinoids, which are known for their significant roles in vision, cellular growth, and differentiation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroretinol Acetate typically involves the esterification of 3,4-Didehydroretinol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Activation

The acetate ester undergoes hydrolysis in biological systems to release 3,4-didehydroretinol (active form):

-

In vivo studies : Rats fed 3,4-didehydroretinyl acetate showed efficient hydrolysis in the intestine, with the liberated alcohol form supporting growth equivalently to retinol .

-

Enzymatic involvement : Esterases and lipases catalyze this reaction, enabling systemic distribution .

Binding Affinity and Biochemical Interactions

While not a direct chemical reaction, 3,4-didehydroretinol exhibits unique interactions:

-

Retinol-binding protein (RBP) : Binds to RBP with slower saturation kinetics compared to retinol, suggesting structural constraints in transport .

-

No toxicity : Repeated administration in rats (3.5 µmol/day for 21 days) showed no liver toxicity, confirming metabolic safety .

Stability and Degradation

Applications De Recherche Scientifique

Nutritional Applications

Growth Promotion in Animal Models

Research has demonstrated that 3,4-didehydroretinol acetate supports growth in animal models, particularly in rats. In controlled studies, rats fed with this compound at equimolar amounts to retinol exhibited significant growth without hepatic toxicity. Specifically, studies indicated that 3,4-didehydroretinol had a biopotency of approximately 120-130% compared to retinol when assessed through body weight and serum analyses .

Table 1: Comparative Biopotency of Retinoids

| Compound | Biopotency (%) |

|---|---|

| Retinol | 100 |

| 3,4-Didehydroretinol | 120-130 |

| α-Retinol | 40-50 |

These findings suggest that this compound may serve as an effective alternative to retinol in dietary formulations aimed at promoting growth in vitamin A-deficient conditions.

Assessment of Vitamin A Status

Modified Relative Dose Response (MRDR) Test

The MRDR test utilizes this compound as a key component for assessing vitamin A status in populations. This test is advantageous because it requires only a single blood sample to determine the vitamin A reserves in the liver, contrasting with traditional methods that necessitate multiple samples . The cut-off value for the ratio of 3,4-didehydroretinol to retinol greater than 0.060 typically indicates low liver reserves of retinol that can be corrected through supplementation .

Case Study: Application in Indonesian Children

In a study conducted among Indonesian preschool-age children, the MRDR test revealed significant disparities in vitamin A status across different demographics. The application of this test has proven effective in evaluating population health and responses to interventions aimed at improving vitamin A intake .

Implications for Human Health

Potential Benefits Beyond Growth

Emerging research suggests that beyond growth promotion, this compound may have broader implications for human health. Its unique properties allow for easy separation from retinol during serum analysis, making it a valuable tool in nutritional epidemiology and public health assessments .

Synthesis and Stability

Synthesis Methods

The synthesis of this compound involves established chemical methods that ensure high purity (>95%). The compound can be synthesized using α-ionone as a starting reagent and purified through thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) techniques .

Mécanisme D'action

3,4-Didehydroretinol Acetate exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding initiates a cascade of events leading to the regulation of gene expression. The compound influences cellular processes such as proliferation, differentiation, and apoptosis by modulating the expression of retinoid-responsive genes .

Comparaison Avec Des Composés Similaires

Retinol (Vitamin A1): Similar in structure but lacks the double bond between the 3rd and 4th carbon atoms.

Retinoic Acid: An oxidized form of retinol with significant biological activity.

3,4-Didehydroretinoic Acid: The oxidized form of 3,4-Didehydroretinol Acetate

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other retinoids. Its ability to be converted into various active forms makes it a versatile compound in both research and therapeutic applications .

Activité Biologique

3,4-Didehydroretinol acetate (DR), also known as vitamin A2, is a vitamin A analog that exhibits significant biological activity. This article explores its biological effects, mechanisms of action, and comparative potency with other retinoids, particularly in animal models.

This compound is structurally related to retinol (vitamin A1), differing primarily in the presence of a double bond between the 3 and 4 carbon atoms. This structural variation impacts its interaction with retinol-binding proteins (RBP) and its overall biological efficacy. Unlike retinol, which has a higher affinity for RBP, DR demonstrates approximately 40% of the biological activity of retinol in terms of growth promotion in animal studies .

Growth Promotion Studies

A series of studies conducted on weanling rats have shown that DR supports growth effectively when compared to retinol. In one study, rats were fed a vitamin A-deficient diet and then supplemented with either retinol or DR. The results indicated that:

- Body Weight Increase : Rats receiving DR exhibited a 120-130% increase in bioactivity compared to those receiving retinol, based on area-under-the-response curves (AUC) for growth .

- Tissue Analysis : Serum and liver samples from these studies revealed significant differences in retinoid concentrations, suggesting enhanced retention and utilization of DR compared to retinol.

Comparative Potency

The potency of DR relative to other forms of vitamin A can be summarized as follows:

| Compound | Bioactivity (%) Compared to Retinol |

|---|---|

| Retinol (ROH) | 100% |

| α-Retinol (αR) | 40-50% |

| 3,4-Didehydroretinol (DR) | 120-130% |

This table illustrates that while α-retinol has lower bioactivity than retinol, DR significantly exceeds both in promoting growth under vitamin A-deficient conditions .

The enhanced biological activity of DR can be attributed to its ability to bind to RBP more effectively than α-retinol. This binding is crucial for the transport of retinoids from the liver to peripheral tissues. Research indicates that:

- Binding Affinity : DR binds to RBP and is transported similarly to retinol, facilitating its distribution throughout the body .

- Tissue Distribution : Studies have shown that dietary fat levels influence the turnover and distribution of DR in tissues. Higher dietary fat increases plasma turnover rates of DR, which may enhance its availability for physiological functions .

Study on Toxicity and Safety

A toxicity study involving weanling male Sprague Dawley rats assessed the safety profile of high doses of α-retinyl acetate (a precursor to retinol). Key findings included:

- Serum Chemistry : No significant liver toxicity was observed after administration over 21 days. Serum biochemical markers such as potassium, urea, and albumin were within normal ranges .

- Histological Analysis : Liver samples showed no signs of damage or hepatotoxicity when analyzed histologically, indicating a favorable safety profile for high doses of vitamin A analogs like DR .

Propriétés

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPNTWPSTBQDNM-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20008-04-2 | |

| Record name | 3,4-Didehydroretinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIDEHYDRORETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602I50FX07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.